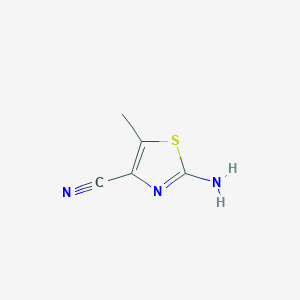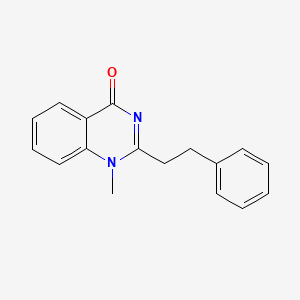
1-Methyl-2-phenethylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-phenethylquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit a range of pharmacological properties, making them valuable in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenethylquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in these reactions include:
- Anthranilic acid
- Phenethylamine
- Methylating agents (e.g., methyl iodide)
- Catalysts (e.g., acids or bases)
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve optimizing reaction conditions to maximize yield and purity. This may include:
- High-temperature reactions
- Use of solvents to facilitate the reaction
- Purification techniques such as recrystallization or chromatography
化学反应分析
Types of Reactions
1-Methyl-2-phenethylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products
- Quinazolinone N-oxides
- Dihydroquinazolinones
- Substituted quinazolinones
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-2-phenethylquinazolin-4(1H)-one depends on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Phenylquinazolin-4(3H)-one
- 2-Methylquinazolin-4(3H)-one
- 2-Phenethylquinazolin-4(3H)-one
Uniqueness
1-Methyl-2-phenethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenethyl groups may enhance its pharmacological properties compared to other quinazolinone derivatives.
属性
分子式 |
C17H16N2O |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-methyl-2-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI 键 |
IGUSQQJXSWZGKN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


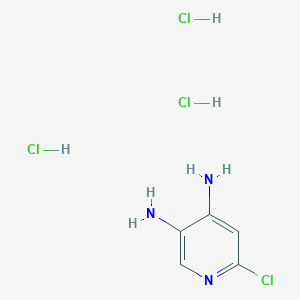
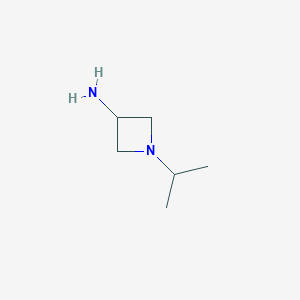
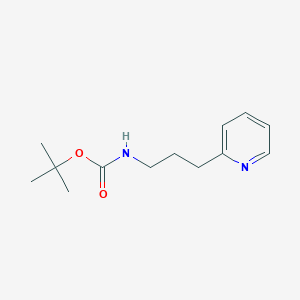
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
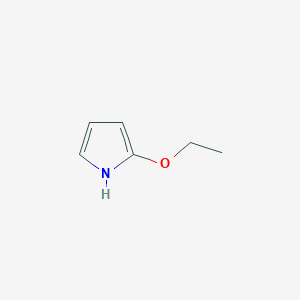

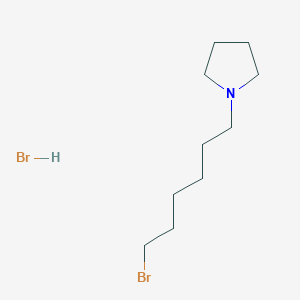
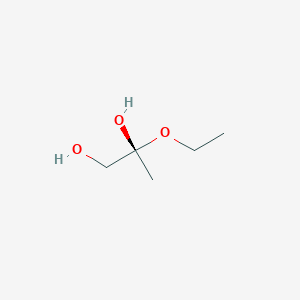
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
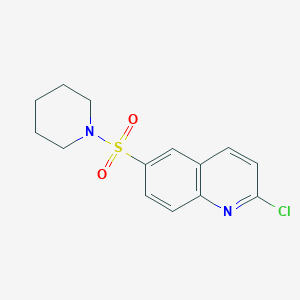
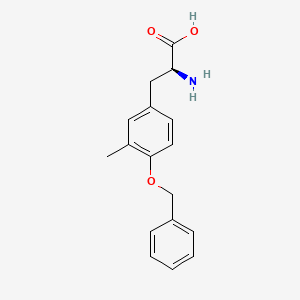
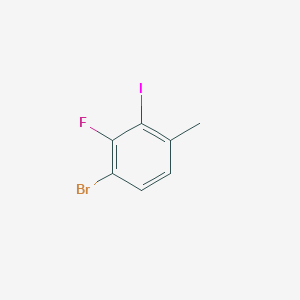
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
